molecular formula C21H25N3O3 B6543269 2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide CAS No. 1021219-53-3

2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide

Cat. No. B6543269
CAS RN: 1021219-53-3
M. Wt: 367.4 g/mol
InChI Key: MJXVNLLFWSVUPI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that may belong to the class of compounds known as amides . Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In the context of biochemistry, the term amide also refers to the conjugate base of ammonia (NH2) or of an organic amine. An example of an amide is acetamide (CH3CONH2). An amide can be formed from an acid and an amine in a condensation reaction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for harm to the environment. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its biological activity. This could involve in vitro studies, in vivo studies, or computational modeling .

properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[2-[(2-phenylacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15(2)20(26)24-18-10-8-17(9-11-18)21(27)23-13-12-22-19(25)14-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H,22,25)(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXVNLLFWSVUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutyramido-N-(2-(2-phenylacetamido)ethyl)benzamide

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